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Compound of Interest

Compound Name: FM04

Cat. No.: B12399301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FM04 is a novel flavonoid identified as a potent inhibitor of P-glycoprotein (P-gp), a key

transporter involved in multidrug resistance (MDR) in cancer and a determinant of the oral

bioavailability of many drugs. These application notes provide detailed protocols for the

preparation of FM04 stock solutions and its application in common in vitro and in vivo assays.

Physicochemical and Biological Properties of FM04
A summary of the key quantitative data for FM04 is presented in Table 1. This information is

essential for designing and interpreting experiments involving this compound.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12399301?utm_src=pdf-interest
https://www.benchchem.com/product/b12399301?utm_src=pdf-body
https://www.benchchem.com/product/b12399301?utm_src=pdf-body
https://www.benchchem.com/product/b12399301?utm_src=pdf-body
https://www.benchchem.com/product/b12399301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Weight 415 g/mol [1]

CLogP 4.9 [1]

P-gp Inhibition (EC50) 83 nM [2][3]

P-gp ATPase Activity 3.3-fold stimulation at 100 µM [1][2][3]

Oral Bioavailability

Enhancement of Paclitaxel

(AUC)

57- to 66-fold improvement [2][3]

Table 1: Quantitative Properties of FM04

Experimental Protocols
Preparation of FM04 Stock Solutions
This protocol describes the preparation of a concentrated stock solution of FM04, suitable for

dilution in aqueous buffers for various in vitro assays. Due to the hydrophobic nature of many

flavonoids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the initial stock

solution.

Materials:

FM04 powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile, nuclease-free microcentrifuge tubes

Calibrated precision balance

Vortex mixer

Protocol:
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Weighing FM04: Accurately weigh the desired amount of FM04 powder using a calibrated

precision balance in a chemical fume hood.

Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the FM04 powder

to achieve the desired stock concentration (e.g., 10 mM).

Vortexing: Vortex the solution thoroughly until the FM04 is completely dissolved. Gentle

warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution.

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile

microcentrifuge tubes to minimize freeze-thaw cycles.

Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light. Under

these conditions, the DMSO stock is expected to be stable for several months. It is

recommended to avoid storing aqueous dilutions of FM04 for more than one day.

Workflow for Preparing FM04 Stock Solution:
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FM04 Stock Solution Preparation
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Caption: Workflow for FM04 stock solution preparation.

P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of FM04 on the ATP hydrolysis activity of P-gp, which is

coupled to its drug efflux function. FM04 has been shown to stimulate P-gp ATPase activity.[1]

[2][3]

Materials:

P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)

FM04 stock solution (in DMSO)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2

mM DTT, 10 mM MgCl2)

ATP

Phosphate detection reagent (e.g., Malachite Green-based reagent)

Positive control (e.g., Verapamil)

Negative control (DMSO vehicle)

96-well microplate

Incubator (37°C)

Microplate reader

Protocol:

Prepare Reagents: Prepare the assay buffer and a working solution of ATP in the assay

buffer.

Prepare FM04 Dilutions: Prepare serial dilutions of the FM04 stock solution in the assay

buffer to achieve the desired final concentrations. Also, prepare dilutions of the positive

control (Verapamil). The final DMSO concentration in all wells should be kept constant and

low (e.g., <1%).

Plate Setup: Add the P-gp membrane vesicles to the wells of a 96-well plate.

Add Compounds: Add the diluted FM04, positive control, or vehicle control (DMSO) to the

respective wells.

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

Initiate Reaction: Add the ATP solution to all wells to start the reaction.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
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Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of

inorganic phosphate (Pi) released using a phosphate detection reagent according to the

manufacturer's instructions.

Data Analysis: Determine the amount of Pi released in the presence of different

concentrations of FM04 and controls. The ATPase activity is typically expressed as a fold-

stimulation over the basal activity (vehicle control).

Signaling Pathway of P-gp Mediated Drug Efflux and FM04 Interaction:

P-gp Mediated Drug Efflux and FM04 Modulation

Anticancer Drug

P-glycoprotein (P-gp)

Binds

ADP + Pi Drug Efflux Stimulation

ATP

Hydrolysis

FM04

Binds
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Caption: FM04 stimulates P-gp ATPase activity.

In Vivo Paclitaxel Oral Bioavailability Study
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This protocol outlines a general procedure to evaluate the effect of FM04 on the oral

bioavailability of paclitaxel in a rodent model. Co-administration of FM04 has been shown to

significantly increase the systemic exposure of orally administered paclitaxel.[2][3]

Materials:

FM04

Paclitaxel

Vehicle for oral administration (e.g., a mixture of Cremophor EL and ethanol, or a specific

formulation)

Experimental animals (e.g., mice or rats)

Oral gavage needles

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Centrifuge

Analytical equipment for paclitaxel quantification in plasma (e.g., LC-MS/MS)

Protocol:

Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week

before the experiment.

Formulation Preparation: Prepare the oral formulations of paclitaxel and FM04 in the chosen

vehicle.

Dosing:

Control Group: Administer the paclitaxel formulation orally to one group of animals.

Treatment Group: Co-administer the paclitaxel formulation and the FM04 formulation orally

to another group of animals.
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Intravenous Group (for absolute bioavailability): Administer paclitaxel intravenously to a

separate group of animals.

Blood Sampling: Collect blood samples from the animals at predetermined time points after

dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

Sample Analysis: Quantify the concentration of paclitaxel in the plasma samples using a

validated analytical method such as LC-MS/MS.

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the Area Under

the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration

(Tmax). The oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv /

Dose_oral) * 100. The fold-increase in bioavailability with FM04 is determined by comparing

the AUC of the paclitaxel + FM04 group to the paclitaxel only group.

Experimental Workflow for Paclitaxel Bioavailability Study:
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Paclitaxel Oral Bioavailability Study Workflow

Oral Dosing:
- Paclitaxel only

- Paclitaxel + FM04

Serial Blood Collection

Plasma Separation

LC-MS/MS Analysis of Paclitaxel

Pharmacokinetic Analysis (AUC, Cmax)

Bioavailability Calculation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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